molecular formula C16H18N4O2 B11945860 4-(Dimethylamino)-2',5'-dimethyl-4'-nitroazobenzene CAS No. 199791-30-5

4-(Dimethylamino)-2',5'-dimethyl-4'-nitroazobenzene

Cat. No.: B11945860
CAS No.: 199791-30-5
M. Wt: 298.34 g/mol
InChI Key: GSTPUBYJJIMOGG-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is notable for its vibrant color and its applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene typically involves the following steps:

    Diazotization: The process begins with the diazotization of 2,5-dimethylaniline. This involves treating 2,5-dimethylaniline with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound.

The reaction conditions for the synthesis include maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out at room temperature.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the azo group.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene has several applications in scientific research:

    Chemistry: It is used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: The compound is used in staining techniques to visualize cellular components under a microscope.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.

    Industry: It is used in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene involves its interaction with molecular targets through its azo and nitro groups. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar compounds to 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene include other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Used for staining lipids in biological samples.

What sets 4-(Dimethylamino)-2’,5’-dimethyl-4’-nitroazobenzene apart is its specific structural features, such as the presence of both dimethylamino and nitro groups, which confer unique chemical properties and reactivity.

Properties

CAS No.

199791-30-5

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

4-[(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H18N4O2/c1-11-10-16(20(21)22)12(2)9-15(11)18-17-13-5-7-14(8-6-13)19(3)4/h5-10H,1-4H3

InChI Key

GSTPUBYJJIMOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)N=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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